
2-(2-Chloro-4-fluorophenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-fluorophenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chloro-4-fluorophenoxy)pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of protein kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting protein kinases, this compound may interfere with these processes, leading to its observed biological activities.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. In addition, it has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Chloro-4-fluorophenoxy)pyrimidine is its potential as a versatile tool for studying various cellular processes, including cell signaling and proliferation. Its ability to inhibit protein kinases makes it a valuable compound for investigating the role of these enzymes in different cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity, which may affect the viability of cells and organisms. Therefore, careful consideration should be given to the concentration and duration of exposure to this compound.
Orientations Futures
There are several future directions for the research on 2-(2-Chloro-4-fluorophenoxy)pyrimidine. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another future direction is the development of more potent and selective inhibitors of protein kinases based on the structure of this compound. This may lead to the discovery of novel drugs with improved efficacy and reduced toxicity. Finally, the use of this compound as a tool for investigating the role of protein kinases in various cellular processes may lead to the discovery of new targets for drug development.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its synthesis method has been optimized to improve the yield and purity of the product. It exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory activities. Its mechanism of action involves the inhibition of protein kinases, which play a crucial role in cellular signaling pathways. However, careful consideration should be given to its potential toxicity when using it in lab experiments. Future research should focus on its potential as a therapeutic agent, the development of more potent and selective inhibitors of protein kinases, and its use as a tool for investigating cellular processes.
Méthodes De Synthèse
The synthesis of 2-(2-Chloro-4-fluorophenoxy)pyrimidine involves the reaction of 2-chloro-4-fluorophenol with cyanamide in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The obtained intermediate is then reacted with chloroacetic acid to yield the final product, this compound. This synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-(2-Chloro-4-fluorophenoxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated as a potential inhibitor of protein kinases, which are involved in various cellular signaling pathways.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQPXZRKURRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

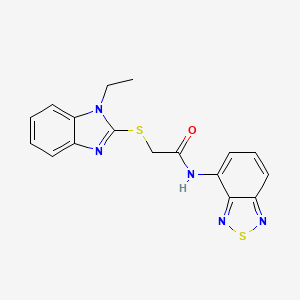
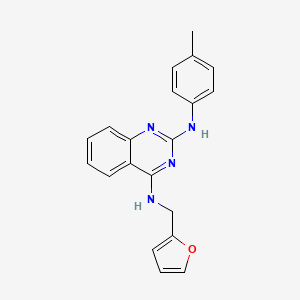
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
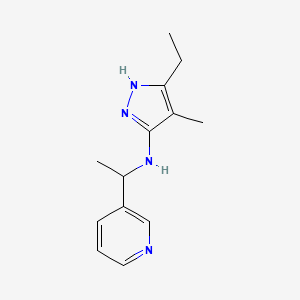
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
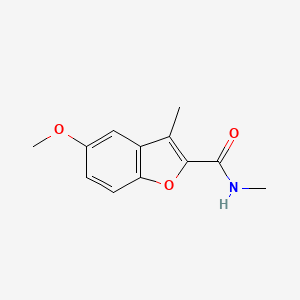


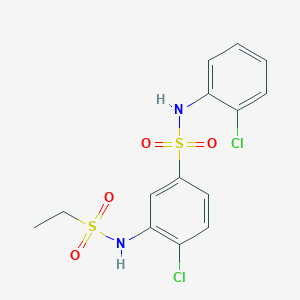
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)